1-(1-bromonaphthalen-2-yl)methanamine hydrochloride
Description
1-(1-Bromonaphthalen-2-yl)methanamine hydrochloride is a halogenated naphthalene derivative featuring a bromine atom at the 1-position of the naphthalene ring and an aminomethyl group at the 2-position, forming a hydrochloride salt. The bromine substituent enhances molecular weight (C₁₁H₁₁BrClN; ~272.57 g/mol) and may influence lipophilicity, while the hydrochloride salt improves aqueous solubility, a critical factor in drug formulation .
Properties
CAS No. |
1293324-00-1 |
|---|---|
Molecular Formula |
C11H11BrClN |
Molecular Weight |
272.57 g/mol |
IUPAC Name |
(1-bromonaphthalen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H10BrN.ClH/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11;/h1-6H,7,13H2;1H |
InChI Key |
HMJKYBJIXPODEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of naphthalene with bromine to form 1-bromonaphthalene . This intermediate is then reacted with formaldehyde and ammonium chloride under acidic conditions to yield 1-(1-bromonaphthalen-2-yl)methanamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromonaphthalen-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as cyanide to form nitriles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Grignard Reactions: It can form Grignard reagents which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Substitution: Cyanide ions in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Nitriles: Formed from substitution reactions.
Oxides and Amines: Formed from oxidation and reduction reactions respectively.
Scientific Research Applications
1-(1-Bromonaphthalen-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-bromonaphthalen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and methanamine group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile depending on the reaction conditions, facilitating various chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 1-(1-bromonaphthalen-2-yl)methanamine hydrochloride and analogous compounds.
Table 1: Comparative Analysis of Structurally Related Compounds
Structural and Electronic Comparisons
- Halogenation Effects: The bromine atom in the target compound increases molecular weight and polarizability compared to non-halogenated analogs like (2-ethylnaphthalen-1-yl)methanamine hydrochloride. Bromine’s electron-withdrawing nature may also reduce electron density on the naphthalene ring, affecting reactivity in electrophilic substitution .
- Salt Formation : Hydrochloride salts are common across these compounds, improving solubility. For example, 1-[1-(2-chloro-4-fluorophenyl)cyclopentyl]methanamine hydrochloride uses this strategy for bioavailability.
Research Implications
The structural diversity among these compounds underscores the importance of substituent choice in tuning physicochemical properties and biological activity. For instance:
- Bromine vs.
- Naphthalene vs. Phenyl: The naphthalene system’s larger surface area may improve binding to aromatic-rich targets like kinase enzymes .
Further studies could explore the target compound’s performance in receptor-binding assays or catalytic applications, leveraging its unique halogenated naphthalene architecture.
Biological Activity
1-(1-bromonaphthalen-2-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
1-(1-bromonaphthalen-2-yl)methanamine hydrochloride is characterized by its naphthalene structure with a bromine substituent, which can influence its biological interactions. The presence of the amine group suggests potential for interactions with various biological targets, including receptors and enzymes.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in diseases like cancer and neurodegenerative disorders.
Biological Activity Data
The following table summarizes key findings on the biological activity of 1-(1-bromonaphthalen-2-yl)methanamine hydrochloride:
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of naphthalene derivatives, including 1-(1-bromonaphthalen-2-yl)methanamine hydrochloride. The compound was found to significantly reduce cell viability in breast cancer cell lines (MDA-MB-231) through mechanisms involving apoptosis and cell cycle arrest. The study reported that treatment with the compound resulted in a decrease in G1 phase cells and an increase in S phase cells, indicating effective cell cycle modulation .
Case Study 2: Neuropharmacological Effects
Research into similar naphthalene derivatives has indicated potential neuropharmacological effects. Compounds structurally related to 1-(1-bromonaphthalen-2-yl)methanamine hydrochloride have been shown to interact with serotonin receptors, which could lead to mood modulation and potential therapeutic effects in anxiety and depression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
